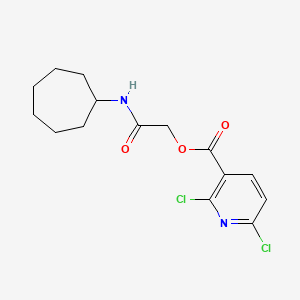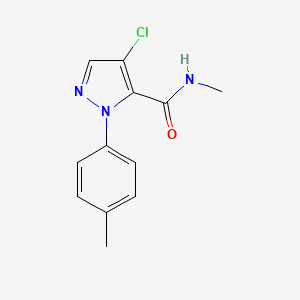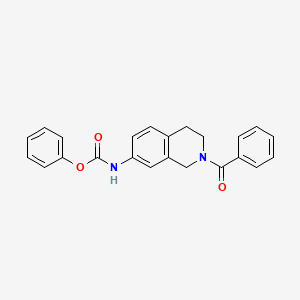
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound features a cycloheptylcarbamoyl group attached to a methyl 2,6-dichloropyridine-3-carboxylate backbone, making it a unique molecule with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of cycloheptylamine with a suitable carbonyl compound, such as methyl chloroformate, to form the cycloheptylcarbamoyl intermediate.
Coupling with 2,6-Dichloropyridine-3-carboxylate: The intermediate is then reacted with 2,6-dichloropyridine-3-carboxylic acid or its derivatives under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Hydrolysis Products: Carboxylic acids and amines.
Oxidation and Reduction Products: Altered oxidation states of the original compound.
科学的研究の応用
Chemistry
In chemistry, (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Industry
In industrial applications, this compound might be used in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals due to its reactivity and functional groups.
作用機序
The mechanism of action of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The cycloheptylcarbamoyl group might enhance binding affinity or specificity, while the dichloropyridine moiety could facilitate interactions with aromatic or hydrophobic regions of the target.
類似化合物との比較
Similar Compounds
(Cyclohexylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate: Similar structure but with a cyclohexyl group instead of cycloheptyl.
(Cyclopentylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate: Features a cyclopentyl group, offering different steric and electronic properties.
Uniqueness
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is unique due to its cycloheptyl group, which provides distinct steric and electronic characteristics compared to its cyclohexyl and cyclopentyl analogs. These differences can influence its reactivity, binding properties, and overall chemical behavior, making it a valuable compound for specific applications.
特性
IUPAC Name |
[2-(cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-8-7-11(14(17)19-12)15(21)22-9-13(20)18-10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCZAHQZUDEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)




![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)


